Cas no 128816-77-3 (2,2,2-trifluoro-1-(3-methoxyphenyl)ethan-1-ol)
2,2,2-trifluoro-1-(3-methoxyphenyl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol
- AK131585
- CBDivE_012790
- HMS1691C01
- RL01389
- SureCN7119211
- EN300-90715
- DTXSID90385232
- CS-0188981
- 2,2,2-TRIFLUORO-1-(3-METHOXYPHENYL) ETHANOL
- 1-(3-Methoxyphenyl)-2,2,2-trifluoroethanol
- 128816-77-3
- 2,2,2-trifluoro-1-(3-methoxyphenyl)ethan-1-ol
- SY249788
- AB00074255-01
- SCHEMBL7119211
- J-506722
- 3-Methoxy-alpha-(trifluoromethyl)benzyl Alcohol
- AKOS009097943
- MFCD00233113
- DB-292061
- Benzenemethanol, 3-methoxy-alpha-(trifluoromethyl)-
-
- MDL: MFCD00233113
- Inchi: 1S/C9H9F3O2/c1-14-7-4-2-3-6(5-7)8(13)9(10,11)12/h2-5,8,13H,1H3
- InChI Key: RQAXPSRNKBTNOB-UHFFFAOYSA-N
- SMILES: FC(C(C1C=CC=C(C=1)OC)O)(F)F
Computed Properties
- Exact Mass: 206.05547
- Monoisotopic Mass: 206.05546401g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 29.5Ų
Experimental Properties
- PSA: 29.46
2,2,2-trifluoro-1-(3-methoxyphenyl)ethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM126957-1g |
2,2,2-trifluoro-1-(3-methoxyphenyl)ethan-1-ol |
128816-77-3 | 95% | 1g |
$356 | 2021-08-05 | |
| Alichem | A019118862-1g |
2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol |
128816-77-3 | 95% | 1g |
464.10 USD | 2021-06-16 | |
| abcr | AB560633-250 mg |
2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol; . |
128816-77-3 | 250MG |
€296.50 | 2023-04-13 | ||
| abcr | AB560633-500 mg |
2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol; . |
128816-77-3 | 500MG |
€490.40 | 2023-04-13 | ||
| abcr | AB560633-1 g |
2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol; . |
128816-77-3 | 1g |
€666.90 | 2023-04-13 | ||
| eNovation Chemicals LLC | D919506-5g |
3-Methoxy-alpha-(trifluoromethyl)benzyl Alcohol |
128816-77-3 | 95% | 5g |
$1320 | 2024-07-20 | |
| Chemenu | CM126957-1g |
2,2,2-trifluoro-1-(3-methoxyphenyl)ethan-1-ol |
128816-77-3 | 95% | 1g |
$356 | 2024-08-02 | |
| eNovation Chemicals LLC | Y0980125-5g |
2,2,2-trifluoro-1-(3-methoxyphenyl)ethanol |
128816-77-3 | 95% | 5g |
$1300 | 2023-09-03 | |
| Enamine | EN300-90715-0.05g |
2,2,2-trifluoro-1-(3-methoxyphenyl)ethan-1-ol |
128816-77-3 | 95% | 0.05g |
$528.0 | 2024-05-21 | |
| Enamine | EN300-90715-0.1g |
2,2,2-trifluoro-1-(3-methoxyphenyl)ethan-1-ol |
128816-77-3 | 95% | 0.1g |
$553.0 | 2024-05-21 |
2,2,2-trifluoro-1-(3-methoxyphenyl)ethan-1-ol Suppliers
2,2,2-trifluoro-1-(3-methoxyphenyl)ethan-1-ol Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
Additional information on 2,2,2-trifluoro-1-(3-methoxyphenyl)ethan-1-ol
Professional Introduction to 2,2,2-trifluoro-1-(3-methoxyphenyl)ethan-1-ol (CAS No. 128816-77-3)
2,2,2-trifluoro-1-(3-methoxyphenyl)ethan-1-ol, identified by the Chemical Abstracts Service Number (CAS No.) 128816-77-3, is a fluorinated aromatic alcohol that has garnered significant attention in the field of pharmaceutical chemistry and organic synthesis. This compound belongs to a class of molecules characterized by the presence of a trifluoromethyl group and a methoxy-substituted benzene ring, which endows it with unique electronic and steric properties. The structural features of this molecule make it a valuable intermediate in the synthesis of various biologically active agents, particularly in the development of central nervous system (CNS) therapeutics and anti-inflammatory drugs.
The trifluoro- moiety in the molecular structure contributes to the lipophilicity and metabolic stability of the compound, which are critical factors in drug design. Fluorine atoms are known to influence the pharmacokinetic properties of molecules by affecting their solubility, permeability, and binding affinity to biological targets. In recent years, there has been a surge in research focused on fluorinated compounds due to their enhanced bioavailability and resistance to metabolic degradation. The 1-(3-methoxyphenyl)ethan-1-ol part of the molecule provides a phenolic hydroxyl group that can participate in hydrogen bonding interactions, making it a versatile scaffold for further functionalization.
Recent advancements in medicinal chemistry have highlighted the importance of fluorinated alcohols as key building blocks in drug discovery. For instance, studies have demonstrated that compounds containing trifluoromethyl groups often exhibit improved binding affinities to protein targets compared to their non-fluorinated counterparts. This phenomenon is attributed to the ability of fluorine atoms to modulate electronic distributions and enhance molecular rigidity. The 2,2,2-trifluoro-1-(3-methoxyphenyl)ethan-1-ol structure exemplifies this trend, as it combines the benefits of both fluorine substitution and aromatic methoxylation.
In particular, research has shown that derivatives of this compound exhibit promising activities as kinase inhibitors and G-protein coupled receptor (GPCR) modulators. The methoxy group on the benzene ring can be further modified through etherification or sulfonamide formation to create more complex pharmacophores. Such modifications have been explored in the development of novel antipsychotic and antidepressant agents, where the balance between lipophilicity and polar surface area is crucial for CNS penetration.
The synthesis of 2,2,2-trifluoro-1-(3-methoxyphenyl)ethan-1-ol typically involves multi-step organic reactions, including nucleophilic substitution, reduction, and aromatic alkylation. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity. The presence of fluorine atoms often requires specialized conditions to prevent unwanted side reactions, but modern methodologies have significantly improved the efficiency of such processes.
From a computational chemistry perspective, density functional theory (DFT) calculations have been used to elucidate the electronic structure and reactivity of this compound. These studies provide insights into how fluorine substitution affects molecular orbitals and potential reaction pathways. Such computational approaches are increasingly integral to drug design pipelines, allowing researchers to predict binding affinities and optimize lead compounds before experimental synthesis.
The pharmaceutical industry has also explored biocatalytic methods for producing fluorinated alcohols like 128816-77-3. Enzymatic approaches offer advantages such as mild reaction conditions and high selectivity, which can reduce waste generation and improve sustainability. For example, cytochrome P450 enzymes have been harnessed to introduce fluorine atoms at specific positions within the molecule, demonstrating the growing role of green chemistry in medicinal synthesis.
Future research directions may focus on expanding the therapeutic applications of derivatives derived from 2,2,2-trifluoro-1-(3-methoxyphenyl)ethan-1-ol. Exploration into its potential as an intermediate for antiviral or anticancer agents is warranted given its structural versatility. Additionally, investigating its role in photopharmacology—where light-responsive drugs are designed—could open new avenues for treating neurological disorders.
In conclusion,128816-77-3 represents a fascinating compound with significant potential in pharmaceutical innovation. Its unique structural attributes make it a valuable precursor for developing next-generation therapeutics targeting various diseases. As research continues to uncover new applications for fluorinated alcohols,2,2,2-trifluoro-1-(3-methoxyphenyl)ethan-1-ol will undoubtedly remain at the forefront of medicinal chemistry advancements.
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